![molecular formula C9H8BrN3 B1298114 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine CAS No. 52333-43-4](/img/structure/B1298114.png)

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Vue d'ensemble

Description

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine is a chemical compound with the molecular formula C9H8BrN3 . It has a molecular weight of 238.087 .

Synthesis Analysis

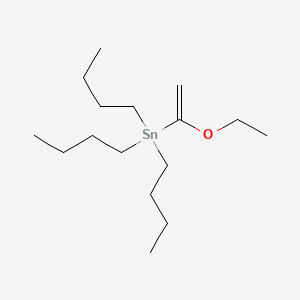

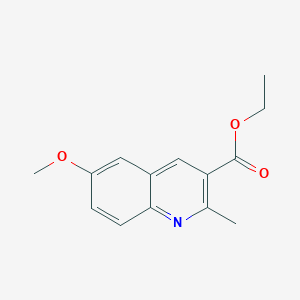

The synthesis of pyrido[2,3-b]pyrazine derivatives, including 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine, involves condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds . These compounds are used as common intermediates for post-condensation modification by Suzuki–Miyaura coupling reaction to form aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines .Molecular Structure Analysis

The molecular structure of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine was ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .Chemical Reactions Analysis

The chemical reactions involving 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine include Suzuki–Miyaura cross-coupling reactions . These reactions are conducted in the presence of Pd(dppf)Cl2·CH2Cl2 in tetrahydrofuran (THF) using K2CO3 as a base at reflux temperature .Physical And Chemical Properties Analysis

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine has a molecular weight of 238.087 . Further physical and chemical properties such as boiling point, melting point, and density were not explicitly mentioned in the search results.Applications De Recherche Scientifique

Medicinal Chemistry Research

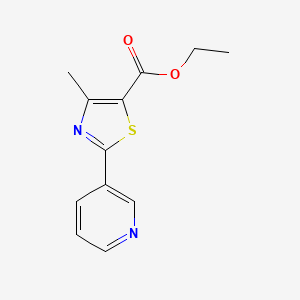

- Summary : Pyrrolopyrazine derivatives, including “7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine”, have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods : The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Drug Discovery

- Summary : The pyrrolopyrazine structure, including “7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine”, is an attractive scaffold for drug discovery research .

- Methods : The synthetic methods for the pyrrolopyrazines include various efficient methods .

- Results : The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Fluorescent Materials for OLEDs

- Summary : Pyrido[2,3-b]pyrazine-based compounds are used as full-color fluorescent materials for high-performance Organic Light Emitting Diodes (OLEDs) .

- Methods : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized . Through systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .

- Results : The resulting OLEDs exhibit a yellow emission and an orange emission with high External Quantum Efficiencies (EQEs) of up to 20.0% and 15.4%, respectively .

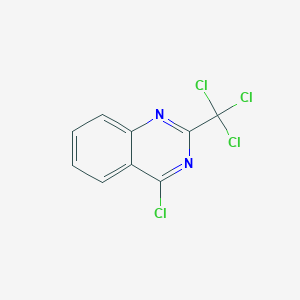

Kinase Inhibitors

- Summary : 2,3-Disubstituted pyrido[3,4-b]pyrazine-containing compounds are used as kinase inhibitors .

- Methods : The compounds are synthesized and used in methods for treating kinase related diseases .

- Results : The compounds have shown potential in inhibiting the growth of certain types of cancer cells .

Synthesis of Quinoxalines

- Summary : Bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines are synthesized by condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds .

- Methods : These compounds are used as common intermediates for postcondensation modification by Suzuki–Miyaura coupling reaction to form aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines .

- Results : The synthesized compounds have potential applications in various fields .

Orientations Futures

The pyrido[2,3-b]pyrazine family, including 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine, exhibits a wide range of emissions spanning the entire visible region from blue to red . These compounds have remarkable contributions towards nonlinear optical (NLO) technological applications . They are also utilized in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . Therefore, future research directions could include exploring their potential applications in these areas.

Propriétés

IUPAC Name |

7-bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-5-6(2)13-9-8(12-5)3-7(10)4-11-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLVCCGMUBJXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=C(C=N2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350319 | |

| Record name | 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

CAS RN |

52333-43-4 | |

| Record name | 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52333-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)

![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)